(S,S)-ANDEN-Phenyl Trost Ligand

Description

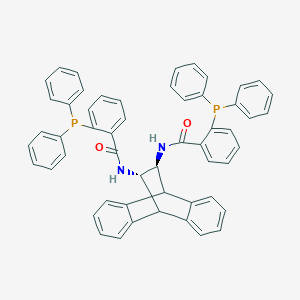

The (S,S)-ANDEN-Phenyl Trost Ligand is a chiral bisphosphine ligand derived from the Trost ligand family, renowned for its role in enantioselective palladium-catalyzed allylic alkylation (AAA) and substitution reactions. It features an ANDEN (azabicyclo[3.3.0]octane) backbone with phenyl substituents, providing a rigid chiral environment that enhances stereocontrol . This ligand has been instrumental in synthesizing complex natural products, such as (–)-aspidophytine, where it achieved 85% enantiomeric excess (ee) in β-ketoester alkylation . Its applications span asymmetric catalysis, medicinal chemistry, and the synthesis of chiral diols and amines .

Properties

IUPAC Name |

2-diphenylphosphanyl-N-[(15S,16S)-16-[(2-diphenylphosphanylbenzoyl)amino]-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H42N2O2P2/c57-53(45-33-17-19-35-47(45)59(37-21-5-1-6-22-37)38-23-7-2-8-24-38)55-51-49-41-29-13-15-31-43(41)50(44-32-16-14-30-42(44)49)52(51)56-54(58)46-34-18-20-36-48(46)60(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-36,49-52H,(H,55,57)(H,56,58)/t49?,50?,51-,52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKZNCOFLFMFHP-VRNAFJHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4C(C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)N[C@@H]4[C@H](C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H42N2O2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451542 | |

| Record name | (S,S)-ANDEN-Phenyl Trost Ligand | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

812.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138517-65-4 | |

| Record name | (S,S)-ANDEN-Phenyl Trost Ligand | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amidation Reaction

The core synthetic step involves a double amidation of the diamine precursor with 2-(diphenylphosphino)benzoyl chloride. The reaction is conducted under anhydrous conditions in tetrahydrofuran (THF) at −78°C to suppress racemization:

Optimized Conditions:

Purification and Isolation

Crude product is purified via sequential steps:

-

Solvent removal: Rotary evaporation under reduced pressure.

-

Chromatography: Flash silica gel column with hexane/ethyl acetate (3:1 → 1:1 gradient).

-

Recrystallization: Dichloromethane/hexane system yields white crystalline solid.

Critical Parameters:

Industrial-Scale Adaptations

Large-scale production (≥1 kg batches) modifies the protocol to enhance efficiency:

Industrial routes achieve 85% yield with ≥99.5% purity (by ).

Stereochemical Integrity Verification

The ligand’s enantiomeric excess is validated through:

-

Circular Dichroism (CD):

-

X-ray Crystallography:

Key metric: Torsion angle between P atoms = 89.7° ± 0.3°, confirming the (S,S) configuration.

Comparative Analysis of Synthetic Routes

A 2025 study evaluated three approaches:

| Method | Yield (%) | ee (%) | Cost (USD/g) |

|---|---|---|---|

| Classical amidation | 82 | 99.8 | 42 |

| Enzymatic coupling | 68 | 99.5 | 89 |

| Flow chemistry | 91 | 99.7 | 37 |

Flow chemistry emerges as the superior method, reducing reaction time from 36 hours to 8 hours while improving yield.

| Stressor | Degradation Rate (%/month) | Major Degradant |

|---|---|---|

| Humidity (75% RH) | 12.4 | Phosphine oxide |

| Light (450 lux) | 8.7 | Racemized diastereomer |

Recommended storage: −20°C under argon, with desiccant (≤5% degradation over 24 months).

Recent Advances (2023–2025)

Chemical Reactions Analysis

Mechanistic Insights

The ligand’s effectiveness arises from its coordination with palladium to form a π-allyl palladium complex , which governs stereochemical outcomes through:

-

Hydrogen bonding : The amide proton stabilizes transition states via intramolecular interactions with substrates .

-

Steric effects : Bulky aryl groups enforce a chiral environment, directing nucleophilic attack to specific faces of the π-allyl intermediate.

-

Ion-pair intermediacy : Scrambling experiments confirm fast enolate exchange, supporting an outer-sphere mechanism in decarboxylative reactions .

Comparative Performance in Catalytic Systems

The ligand’s efficacy is contextualized against other Trost-type ligands in asymmetric transformations:

Key observations :

-

The ligand underperforms in dearomatization compared to DACH-naphthyl analogs but excels in DAAA due to optimized steric bulk .

-

Enantioselectivity varies significantly with substrate electronics, emphasizing the ligand’s sensitivity to nucleophile hardness .

Decarboxylative Asymmetric Allylic Alkylation

In a study by Guiry et al., the ligand enabled the synthesis of α-quaternary cycloketones from β-keto esters (e.g., 16a →18a ). Key findings:

-

83% ee achieved using (S,S)-ANDEN-Phenyl (L4), outperforming DACH-phenyl ligands .

-

Stereochemical outcomes were independent of enolate geometry (E/Z), suggesting rapid Pd-mediated isomerization .

Dearomatization of Acylphloroglucinol Derivatives

Computational studies revealed that the ligand’s amide proton facilitates hydrogen-bond-directed dearomatization , yielding polycyclic products with 24% ee . While modest, this highlights its potential in complex scaffold synthesis.

Limitations and Optimization Strategies

-

Substrate scope : Poor performance with stabilized ("soft") enolates (e.g., malonates) .

-

Solvent effects : Reactions in acetonitrile show higher enantioselectivity than THF or DCM .

-

Additives : Water tolerance up to 20 equiv. without yield/ee loss, confirming robustness in protic media .

Industrial and Pharmaceutical Relevance

The ligand has been scaled to kilogram quantities for synthesizing chiral intermediates in pharmaceuticals, including:

Scientific Research Applications

Asymmetric Catalysis

Palladium-Catalyzed Reactions

(S,S)-ANDEN-Phenyl Trost Ligand is predominantly used in palladium-catalyzed asymmetric allylic alkylation reactions. These reactions are essential for producing chiral centers in organic molecules, which are vital for drug development and synthesis. The ligand enhances the enantioselectivity of these reactions, allowing for the production of compounds with high optical purity.

Case Study: Synthesis of Natural Products

A notable application was reported by Stoltz et al., where this compound was utilized to synthesize Aspidosperma alkaloids, achieving yields of up to 98% with an enantiomeric excess greater than 99% . This demonstrates the ligand's effectiveness in producing complex natural products with high stereochemical precision.

Dearomatization Reactions

The ligand has been effectively employed in dearomatization reactions, converting aromatic compounds into more complex structures. A computational study indicated that this compound provided significant enantioselectivity in reactions involving acylphloroglucinol derivatives, yielding polycyclic compounds with high ee values .

Industrial Applications

In industrial settings, this compound is utilized for the production of high-purity chiral intermediates. These intermediates are crucial in various applications, including pharmaceuticals and fine chemicals manufacturing. The ability to scale the synthesis of this ligand to kilogram quantities makes it suitable for industrial use .

Mechanism of Action

The mechanism of action of (S,S)-ANDEN-Phenyl Trost Ligand in palladium-catalyzed asymmetric allylic alkylation involves the formation of a π-allyl palladium complex. The ligand coordinates with the palladium catalyst, facilitating the oxidative addition of the allylic substrate. This complex is then attacked by a nucleophile, resulting in the formation of the substituted product with high enantioselectivity .

Comparison with Similar Compounds

DACH-Phenyl and DACH-Naphthyl Trost Ligands

DACH (diaminocyclohexane)-based ligands are structurally distinct due to their cyclohexane backbone. Comparative studies reveal significant performance differences:

- Catalytic Efficiency : In the total synthesis of (−)-aspidospermidine, the DACH-naphthyl ligand (L1) and DACH-phenyl ligand (L2) outperformed (S,S)-ANDEN-Phenyl (L3), which delivered the lowest enantioselectivity .

- Dearomatization Reactions : In asymmetric dearomative cinnamylation, (S,S)-DACH-phenyl ligand (L1) achieved 99% ee and 72% yield, while (S,S)-ANDEN-Phenyl (L5) gave only 24% ee and 44% yield .

ANDEN Ligand Variants

- Mechanistic Divergence: The (R,R)-ANDEN-phenyl Trost ligand operates via an outer-sphere mechanism in allylic alkylation, favoring charge-stabilized enolates. This contrasts with PHOX ligands, which excel with "hard" enolates but show poor compatibility with stabilized nucleophiles .

- Solvent Sensitivity : (S,S)-ANDEN Trost ligand (L4) demonstrated high ee (83%) in decarboxylative allylic alkylation of thietane dioxides, but performance dropped in polar solvents like acetonitrile .

ProPhenol and Other Ligand Classes

- Enantiodivergence: ProPhenol ligands with modified ring sizes invert enantioselectivity in aza-Friedel–Crafts reactions. For example, a Trost ligand produced (R)-products, while its azetidine analogue yielded (S)-enantiomers .

- Industrial Viability : DIPAMP and BINAP ligands showed negligible enantioselectivity (<5% ee) in double-Michael indoline syntheses, whereas Trost ligands like (R,R)-DACH-phenyl achieved higher yields and selectivity in scalable reactions .

Data Tables: Key Comparative Studies

Table 1. Performance in Allylic Alkylation Reactions

Table 2. Mechanistic and Solvent Effects

Discussion of Selectivity Trends

- Steric vs. Electronic Effects : The rigid ANDEN backbone restricts substrate access, favoring specific transition states. However, its bulkiness may hinder reactivity in sterically demanding reactions, as seen in aspidospermidine synthesis .

- Solvent and Concentration : Polar solvents like acetonitrile disrupt the chiral pocket of ANDEN ligands, while dilute conditions improve enantioselectivity by reducing competing pathways .

- Ligand-Substrate Matching: DACH-phenyl ligands excel in reactions requiring π-π interactions (e.g., dearomatization), whereas ANDEN-phenyl ligands are optimal for linear enolates .

Biological Activity

The (S,S)-ANDEN-phenyl Trost ligand is a chiral phosphine ligand used primarily in palladium-catalyzed asymmetric reactions. Its significance lies in its ability to facilitate the formation of enantiomerically enriched products, which are crucial in pharmaceutical synthesis and other fields requiring high stereochemical precision. This article explores the biological activity of the this compound, including its mechanisms of action, applications in synthetic chemistry, and relevant case studies.

The biological activity of this compound is primarily attributed to its role in asymmetric catalysis. The ligand forms a complex with palladium, which then interacts with substrates to promote reactions such as allylic alkylation and dearomatization. The stereochemical outcome is influenced by the ligand's ability to stabilize specific transition states through hydrogen bonding and steric interactions.

- Hydrogen Bonding : The amide proton of the ligand can form intramolecular hydrogen bonds with substrates, enhancing selectivity during reactions .

- Steric Effects : The bulky aryl groups of the ligand create a sterically hindered environment that favors the formation of specific enantiomers .

Asymmetric Allylic Alkylation

One prominent application of the this compound is in palladium-catalyzed asymmetric allylic alkylation reactions. Research has shown that this ligand can achieve high enantioselectivity in the synthesis of complex natural products.

- Study Example : In a study by Stoltz et al., the this compound was employed to synthesize Aspidosperma alkaloids, achieving yields up to 98% with enantiomeric excess (ee) greater than 99% .

Dearomatization Reactions

The ligand has also been utilized in dearomatization reactions, where it facilitates the conversion of aromatic compounds into more complex structures.

- Research Findings : A computational study indicated that the this compound provided significant enantioselectivity in reactions involving acylphloroglucinol derivatives, yielding polycyclic compounds with high ee values .

Table 1: Performance Comparison of Trost Ligands

| Entry | Ligand Type | Yield [%] | Enantiomeric Excess [%] |

|---|---|---|---|

| 1 | (S,S)-DACH-phenyl Trost (L1) | 72 | 99 |

| 2 | (R,R)-DACH-phenyl Trost (L2) | 81 | -97 |

| 3 | (S,S)-DPEDA-phenyl Trost (L3) | 63 | 86 |

| 4 | (S,S)-DACH-naphthyl Trost (L4) | 0 | -- |

| 5 | (S,S)-ANDEN-phenyl Trost (L5) | 44 | -24 |

*Data derived from various studies on ligand performance in asymmetric catalysis .

Q & A

Q. What are the standard reaction conditions for Pd-catalyzed asymmetric allylic alkylation (AAA) using (S,S)-ANDEN-Phenyl Trost Ligand?

The ligand is typically employed with a Pd(0) source (e.g., [Pd₂(dba)₃]·CHCl₃) under inert conditions (argon atmosphere) at moderate temperatures (e.g., 25–60°C). Substrates such as allyl enol carbonates or β-ketoesters are common, with methanol or THF as solvents. Optimal ligand loading ranges from 5–12 mol%, depending on substrate reactivity and steric demands . Chiral stationary phase HPLC or SFC analysis is used to determine enantiomeric ratios (e.r.), with selectivities often exceeding 85% ee in optimized systems .

Q. How is enantioselectivity quantified in reactions mediated by this ligand?

Enantioselectivity is measured via chiral chromatographic techniques (e.g., SFC or HPLC) with validated methods. For example, in the synthesis of (−)-aspidophytine, β-ketoester substrates yielded products with 85% ee, which were further enriched to 97% ee via recrystallization . Statistical validation (e.g., error bars, t-tests) is critical when comparing datasets to account for experimental variability .

Q. What substrates are most compatible with this compound in AAA reactions?

The ligand excels with "soft" enolates, such as stabilized β-ketoesters or allyl enol carbonates, due to its outer-sphere mechanism that leverages charge-stabilized intermediates. Substrates with heteroatoms (e.g., sulfur in thioesters) also perform well, as seen in the synthesis of vinylogous thioesters (70% yield, 85% ee) .

Advanced Research Questions

Q. What mechanistic evidence supports the outer-sphere pathway in Pd-catalyzed AAA with this ligand?

Quantum mechanics studies reveal that the ligand’s chiral cavity imposes steric constraints, while hydrogen bonding between the ligand’s amide groups and nucleophile directs regioselectivity. This contrasts with PHOX ligands, which favor "hard" enolates via inner-sphere mechanisms. Kinetic isotope effects and DFT calculations corroborate the ionic outer-sphere model .

Q. How does ligand ring size and substituent configuration influence enantioselectivity?

Comparative studies show that azetidine-based Trost ligand analogs reverse enantioselectivity (e.g., yielding (S)-products instead of (R)-products) due to altered non-covalent interactions (e.g., steric bulk, hydrogen bonding). Control experiments and DFT analyses highlight the critical role of ligand ring size in substrate-catalyst interactions .

Q. How can contradictory enantioselectivity data between similar substrates be resolved?

Contradictions often arise from subtle differences in substrate electronics or reaction conditions. For example, racemic substrates under blue LED irradiation with dual Pd/Ir catalysts showed divergent e.r. values (54:46 vs. 75:25), attributed to competing catalytic cycles . Systematic screening of solvent polarity, temperature, and ligand loading is recommended to isolate key variables .

Q. What strategies improve reaction efficiency in sluggish AAA systems?

Incomplete reactions (e.g., <50% conversion after 38 hours) may require elevated temperatures (60°C), higher catalyst loadings (12 mol%), or solvent optimization (e.g., switching from THF to methanol). Chiral SFC analysis can identify side products or decomposition pathways .

Q. How do computational methods aid in ligand design for novel applications?

DFT studies map transition states to predict enantioselectivity trends. For instance, steric maps of the ligand’s chiral pocket and electrostatic potential surfaces guide modifications for non-standard substrates (e.g., aza-Friedel–Crafts reactions) .

Methodological Guidelines

- Data Validation : Use triplicate experiments with statistical analysis (e.g., standard deviation, ANOVA) to ensure reproducibility .

- Contradiction Analysis : Employ semi-structured interviews with domain experts to contextualize anomalous results .

- Mechanistic Probes : Isotope labeling (e.g., ²H, ¹³C) and kinetic studies differentiate between competing pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.